Chemical structure and molecular weight of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-
Chemical structure and molecular weight of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-
An in-depth technical analysis of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- requires a multidisciplinary approach, bridging physicochemical profiling, structural pharmacophore mapping, and synthetic methodology.
As a versatile building block in medicinal chemistry, this compound (commonly referred to by its IUPAC name, 2-(dimethylamino)-1-(4-hydroxypiperidin-1-yl)ethan-1-one ) is engineered to introduce critical drug-like properties into larger active pharmaceutical ingredients (APIs).
Executive Summary
In modern drug discovery, the strategic incorporation of specific molecular moieties is essential for optimizing pharmacokinetics (PK) and target engagement. Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- (CAS: 129999-45-7) serves as a bifunctional scaffold [1]. It combines a basic, solubilizing dimethylamino group with a 3-dimensional, hydrogen-bonding 4-hydroxypiperidine ring, tethered together by a metabolically stable acetamide linker. This structural triad makes it a highly sought-after intermediate for synthesizing central nervous system (CNS) agents, GPCR ligands, and kinase inhibitors.
Physicochemical Profiling
Understanding the baseline physicochemical properties is critical for predicting how this fragment will influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a final drug candidate.
| Property | Value | Clinical / Synthetic Relevance |
| CAS Registry Number | 129999-45-7 | Unique identifier for sourcing and regulatory documentation [1]. |
| Molecular Formula | C9H18N2O2 | Indicates a high fraction of sp3 hybridized carbons ( Fsp3 ), favoring clinical success [2]. |
| Molecular Weight | 186.255 g/mol | Low molecular weight; ideal for Fragment-Based Drug Discovery (FBDD). |
| SMILES String | CN(C)CC(=O)N1CCC(O)CC1 | Enables computational docking and in silico library generation. |
| H-Bond Donors | 1 (Hydroxyl -OH) | Facilitates specific target engagement (e.g., kinase hinge regions). |
| H-Bond Acceptors | 3 (N, O, O) | Enhances aqueous solubility and receptor binding affinity. |
Structural Analysis & Pharmacophore Potential
The architecture of this molecule is not coincidental; it is a masterclass in rational fragment design. The causality behind its utility lies in its three distinct domains:
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The Dimethylamino Terminus : With a predicted pKa of ~8.5–9.0, this tertiary amine is protonated at physiological pH. It acts as a primary solubilizing group and frequently forms critical salt bridges with acidic residues (Aspartate/Glutamate) in receptor binding pockets.
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The Acetamide Linker : Unlike ester linkages which are rapidly hydrolyzed by plasma esterases, the amide bond provides robust metabolic stability. It also restricts conformational flexibility, reducing the entropic penalty upon target binding.
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The 4-Hydroxypiperidine Ring : This saturated heterocycle forces the molecule out of "flatland" (2D planarity), adopting a chair conformation that improves spatial complementarity with complex protein targets [2]. The secondary alcohol serves as a high-fidelity hydrogen bond donor/acceptor.
Caption: Pharmacophoric decomposition of Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-.
Synthetic Methodology: Self-Validating Protocol
To synthesize this compound with high yield and purity, a standard nucleophilic acyl substitution (amide coupling) is preferred over direct alkylation to prevent unwanted O-acylation of the hydroxyl group. We utilize N,N-Dimethylglycine and 4-Hydroxypiperidine , mediated by HATU [3].
Causality of Reagent Choice: HATU is selected because it forms a highly reactive HOAt ester intermediate. This is crucial when coupling secondary amines (like piperidine), which suffer from steric hindrance. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the system without participating in side reactions.
Step-by-Step Protocol
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Activation : Dissolve 1.0 equivalent (eq) of N,N-Dimethylglycine in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere. Cool the solution to 0°C. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to allow the active HOAt ester to form.
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Coupling : Add 1.1 eq of 4-Hydroxypiperidine dropwise to the activated mixture. Allow the reaction to warm to room temperature (RT) and stir for 4 hours.
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In-Process Control (IPC) : Monitor via TLC (Dichloromethane:Methanol 9:1, stained with Ninhydrin). The disappearance of the secondary amine spot validates reaction completion.
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Workup : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Note: Because the product is highly polar and water-soluble, a continuous liquid-liquid extraction or a switch to a more polar solvent like 2-MeTHF may be required if EtOAc yields are low.
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Purification : Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution from 0% to 15% Methanol in Dichloromethane containing 1% Triethylamine to prevent streaking of the basic amine).
Caption: Step-by-step synthetic workflow utilizing HATU-mediated amide coupling.
Analytical Characterization
To ensure scientific integrity, the synthesized batch must be validated through orthogonal analytical techniques.
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LC-MS (Liquid Chromatography-Mass Spectrometry) :
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Method: Electrospray Ionization (ESI+).
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Expected Result: A dominant [M+H]+ peak at m/z 187.2 .
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1H NMR (Proton Nuclear Magnetic Resonance, 400 MHz, CDCl3) :
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δ ~2.30 ppm (s, 6H) : Confirms the presence of the two equivalent methyl groups on the tertiary amine.
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δ ~3.15 ppm (s, 2H) : Corresponds to the isolated methylene bridge ( -CH2- ) between the tertiary amine and the carbonyl group.
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δ ~3.80 - 4.00 ppm (m, 1H) : Represents the methine proton ( -CH-OH ) on the piperidine ring.
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Note on Rotamers: Due to the partial double-bond character of the amide C-N bond, restricted rotation may cause the piperidine ring protons to appear as complex, broadened multiplets or distinct rotameric sets at room temperature.
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References
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Molport Chemical Database . (n.d.). 2-(dimethylamino)-1-(4-hydroxypiperidin-1-yl)ethan-1-one (CAS 129999-45-7) Properties and Specifications. Retrieved March 29, 2026, from [Link]
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Retrieved March 29, 2026, from [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved March 29, 2026, from [Link]
